molecular formula C8H16O2 B14362959 3-Hydroxyoctanal CAS No. 96189-01-4

3-Hydroxyoctanal

Cat. No.: B14362959
CAS No.: 96189-01-4
M. Wt: 144.21 g/mol
InChI Key: ZFLQRMNQASYFSB-UHFFFAOYSA-N
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Description

3-Hydroxyoctanal is an organic compound with the molecular formula C8H16O2 It is classified as a hydroxy aldehyde, featuring both an aldehyde and a hydroxyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyoctanal can be synthesized through several methods. One common approach involves the aldol condensation reaction, where an aldehyde undergoes self-condensation in the presence of a base to form a β-hydroxy aldehyde. For instance, the reaction of octanal with a base such as sodium hydroxide can yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyoctanal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of octanoic acid.

    Reduction: The aldehyde group can be reduced to form 3-hydroxyoctanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Sodium dichromate (Na2Cr2O7) in sulfuric acid (H2SO4) can oxidize this compound to octanoic acid.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to an alcohol.

    Substitution Reagents: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.

Major Products Formed:

    Oxidation: Octanoic acid

    Reduction: 3-Hydroxyoctanol

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

3-Hydroxyoctanal has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: It may be used in studies involving metabolic pathways and enzyme interactions.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxyoctanal involves its reactivity due to the presence of both the aldehyde and hydroxyl functional groups. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    3-Hydroxybutanal: Another hydroxy aldehyde with a shorter carbon chain.

    Hydroxycitronellal: A similar compound used in fragrances and flavors.

Comparison:

    Chain Length: 3-Hydroxyoctanal has a longer carbon chain compared to 3-hydroxybutanal, which can influence its physical properties and reactivity.

    Applications: While 3-hydroxybutanal is commonly used in organic synthesis, this compound’s longer chain makes it more suitable for applications in fragrances and flavors, similar to hydroxycitronellal.

Properties

CAS No.

96189-01-4

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-hydroxyoctanal

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-8(10)6-7-9/h7-8,10H,2-6H2,1H3

InChI Key

ZFLQRMNQASYFSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC=O)O

Origin of Product

United States

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